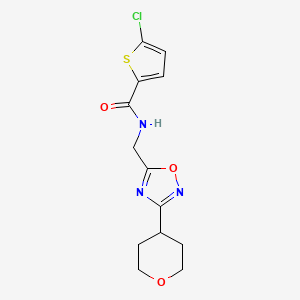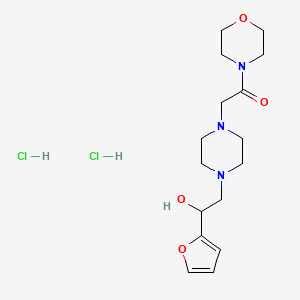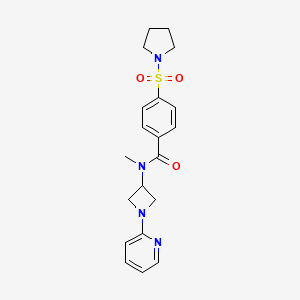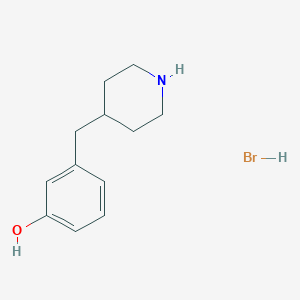![molecular formula C13H12N4O B2824986 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-3-yl)methanone CAS No. 1797868-38-2](/img/structure/B2824986.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Development of Formulations for Poorly Soluble Compounds
A study focused on developing precipitation-resistant solution formulations to increase in vivo exposure of poorly water-soluble compounds. This is crucial for the early toxicological and clinical evaluation of such compounds, indicating potential applications in drug development and pharmacokinetics (Burton et al., 2012).
Antimicrobial and Antifungal Activities
Dihydropyrimidinone and dihydropyrimidine derivatives have been reported to possess broad biological activities, including antibacterial, antiviral, and anticancer properties. A study synthesized new dihydropyridine derivatives and tested them for in vitro antibacterial and antifungal activities, showing significant potential against various microbial strains (Al-Juboori, 2020).
Synthesis and Characterization
Another research effort involved the synthesis of novel 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine in good yield. This work contributes to the understanding of hexahydropyrimidine derivatives, which are present in several natural products and pharmaceutical agents showing various pharmacological activities (Abu-Obaid et al., 2014).
Pyrimidine Nucleotide Reductase Step in Riboflavin Biosynthesis
The Methanococcus jannaschii gene MJ0671 was cloned and overexpressed to catalyze the pyridine nucleotide-dependent reduction involved in riboflavin biosynthesis, illustrating the biochemical applications of pyrimidine derivatives in understanding the metabolic pathways in archaea and potentially other organisms (Graupner et al., 2002).
Synthesis of Chromone–Pyrimidine Hybrids
A study described the synthesis of functionalized novel chromeno[4,3-d]pyrimidin-5-ols and (pyrimidin-5-yl)methanone derivatives, showcasing the chemical versatility and potential utility of pyrimidine derivatives in medicinal chemistry and material sciences (Sambaiah et al., 2017).
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(10-2-1-4-14-6-10)17-5-3-12-11(8-17)7-15-9-16-12/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPXFAHSMGMMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)



![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2824909.png)

![5-Methylbicyclo[3.1.0]hexan-2-one](/img/structure/B2824913.png)

![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2824921.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2824923.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)
